molecular formula C11H15N3O2 B15123906 2-amino-N'-phenylpentanediamide

2-amino-N'-phenylpentanediamide

Cat. No.: B15123906
M. Wt: 221.26 g/mol
InChI Key: AAJUUVKJDXQMDP-UHFFFAOYSA-N
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Description

2-amino-N’-phenylpentanediamide is an organic compound with a molecular structure that includes an amide group and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-phenylpentanediamide typically involves the reaction of an amine with a carboxylic acid derivative. One common method is the reaction of 2-aminopentanoic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, at a temperature range of 0-25°C, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of 2-amino-N’-phenylpentanediamide can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-phenylpentanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-amino-N’-phenylpentanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-N’-phenylpentanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-phenylacetamide
  • 2-amino-N-phenylbutanediamide
  • 2-amino-N-phenylhexanediamide

Uniqueness

2-amino-N’-phenylpentanediamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-amino-N'-phenylpentanediamide

InChI

InChI=1S/C11H15N3O2/c12-9(11(13)16)6-7-10(15)14-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15)

InChI Key

AAJUUVKJDXQMDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(C(=O)N)N

Origin of Product

United States

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